molecular formula C11H13N3O2 B14687690 Bicarbamimide, 2-phenyl-N-propyl- CAS No. 34874-00-5

Bicarbamimide, 2-phenyl-N-propyl-

Cat. No.: B14687690
CAS No.: 34874-00-5
M. Wt: 219.24 g/mol
InChI Key: JZVFWGFBBQGCCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicarbamimide, 2-phenyl-N-propyl- is an organic compound with a unique structure that includes a phenyl group and a propyl group attached to a bicarbamimide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicarbamimide, 2-phenyl-N-propyl- typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation followed by a Clemmensen reduction . The Friedel-Crafts acylation introduces the phenyl group, while the Clemmensen reduction helps in reducing the intermediate to the desired product.

Industrial Production Methods

Industrial production of Bicarbamimide, 2-phenyl-N-propyl- may involve large-scale organic synthesis techniques, ensuring high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Bicarbamimide, 2-phenyl-N-propyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Bicarbamimide, 2-phenyl-N-propyl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bicarbamimide, 2-phenyl-N-propyl- involves its interaction with specific molecular targets. It may act by modulating enzyme activity or interacting with cellular receptors. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicarbamimide, 2-phenyl-N-propyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

34874-00-5

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

1-phenyl-4-propyl-1,2,4-triazolidine-3,5-dione

InChI

InChI=1S/C11H13N3O2/c1-2-8-13-10(15)12-14(11(13)16)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,15)

InChI Key

JZVFWGFBBQGCCF-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)NN(C1=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.